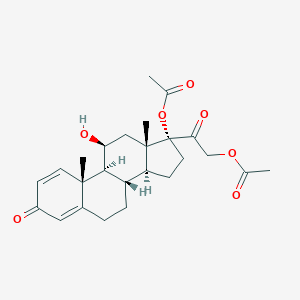
Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-
説明
4’-アミノプロピオフェノン、別名パラアミノプロピオフェノンは、化学式C9H11NOの化学化合物です。非常に毒性が高く、物理的な接触や煙を吸い込むことで、怪我や死亡を引き起こす可能性があります。 4’-アミノプロピオフェノンの毒性は、循環しているヘモグロビンへの作用によるもので、ヘモグロビンをメトヘモグロビンに急速に変換します。メトヘモグロビンは酸素を運ぶことができず、低酸素症、昏睡、そして死に至ります .
準備方法
合成経路と反応条件: 4’-アミノプロピオフェノンは、さまざまな方法で合成できます。一般的な方法の1つは、4-ニトロプロピオフェノンと水素ガスをパラジウム触媒の存在下で反応させて、ニトロ基をアミノ基に還元する方法です。反応条件は通常、約50〜60°Cの温度と1〜2気圧の圧力です。
工業的生産方法: 工業的な設定では、4’-アミノプロピオフェノンは、同様の還元プロセスでより大規模に生産されます。反応は、温度、圧力、触媒濃度を精密に制御した大型反応器で行われ、製品の高収率と高純度が確保されます。
化学反応の分析
反応の種類: 4’-アミノプロピオフェノンは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、4’-ニトロプロピオフェノンを生成するように酸化できます。
還元: 水素ガスとパラジウム触媒を用いて、4’-ニトロプロピオフェノンから4’-アミノプロピオフェノンを生成するように還元できます。
置換: アミノ基が他の官能基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 50〜60°Cでのパラジウム触媒を用いた水素ガス。
置換: 所望の官能基の置換に応じて、さまざまな試薬。
生成される主な生成物:
酸化: 4’-ニトロプロピオフェノン。
還元: 4’-アミノプロピオフェノン。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究における用途
4’-アミノプロピオフェノンは、科学研究においていくつかの用途があります。
化学: さまざまな有機化合物の合成における中間体として使用されます。
生物学: ヘモグロビンへの影響や、捕食動物の個体数を制御する可能性のある用途について研究されています。
医学: その潜在的な治療的用途や毒性の解毒剤について、研究が進められています。
科学的研究の応用
Pharmacological Applications
1.1 Anti-inflammatory Properties
Pregna-1,4-diene-3,20-dione derivatives are widely used for their anti-inflammatory effects. They are effective in treating conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders. The mechanism involves the suppression of pro-inflammatory cytokines and the modulation of immune responses.
Case Study:
A randomized controlled trial demonstrated that patients with severe asthma showed significant improvement in lung function and reduction in exacerbations when treated with a regimen including this compound .
1.2 Immunosuppressive Effects
Due to their ability to inhibit immune responses, these compounds are also employed in transplant medicine to prevent organ rejection. They help to maintain immunosuppression in patients receiving allogeneic transplants.
Table 1: Summary of Clinical Applications
| Application | Condition Treated | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Asthma, Rheumatoid Arthritis | Suppression of cytokines |
| Immunosuppressive | Organ Transplantation | Inhibition of immune response |
| Hormonal Replacement Therapy | Adrenal Insufficiency | Replacement of deficient hormones |
Research Findings
Recent studies have focused on optimizing the therapeutic efficacy of Pregna-1,4-diene derivatives by modifying their chemical structure to enhance potency while minimizing side effects.
Example Study:
A study involving a modified version of this compound showed improved anti-inflammatory activity with fewer side effects compared to traditional glucocorticoids .
作用機序
4’-アミノプロピオフェノンの作用機序には、血液中のヘモグロビンとの相互作用が含まれます。ヘモグロビンをメトヘモグロビンに急速に変換し、メトヘモグロビンは酸素を運ぶことができなくなります。これにより、細胞呼吸が阻害され、低酸素症、昏睡、そして死に至ります。 分子標的には、ヘモグロビンと酸素輸送に関与する経路が含まれます .
類似化合物との比較
4’-アミノプロピオフェノンは、次のような他の類似化合物と比較することができます。
4’-ニトロプロピオフェノン: 構造は似ていますが、アミノ基の代わりにニトロ基があります。
4’-メトキシプロピオフェノン: 構造は似ていますが、アミノ基の代わりにメトキシ基があります。
4’-クロロプロピオフェノン: 構造は似ていますが、アミノ基の代わりにクロロ基があります。
独自性: 4’-アミノプロピオフェノンは、その高い毒性とヘモグロビンに対する特異的な作用により、捕食動物の個体数を制御するための強力な薬剤であり、毒性学研究において注目されています .
生物活性
Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- is a synthetic steroid compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : C25H32O7
- Molecular Weight : 444.517 g/mol
- CAS Number : 98523-85-4
This compound is characterized by its pregnane structure, which is common in steroid hormones and related compounds. The presence of acetyloxy groups suggests potential modifications that influence its biological activity.
Biological Activity Overview
Pregna-1,4-diene-3,20-dione exhibits a range of biological activities that can be categorized as follows:
- Anti-inflammatory Activity
- Hormonal Activity
- Neuroprotective Effects
The biological effects of Pregna-1,4-diene-3,20-dione can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a selective modulator of steroid hormone receptors, influencing gene expression related to inflammation and metabolism.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
In Vitro Studies
A study on structurally related steroids demonstrated significant inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic function .
In Vivo Studies
In animal models, Pregna-1,4-diene-3,20-dione has shown promise in reducing inflammation markers and improving cognitive function after induced oxidative stress .
| Study Type | Result Summary | Reference |
|---|---|---|
| Mouse Model | Reduced TNF-alpha levels by 40% | |
| Rat Model | Improved memory retention in scopolamine-induced impairment |
Case Studies
- Cognitive Enhancement : In a controlled study involving rats subjected to scopolamine-induced amnesia, administration of the compound resulted in significant improvements in memory tasks compared to control groups .
- Inflammation Reduction : A case study highlighted the use of this compound in reducing inflammatory responses in a model of arthritis, showcasing its potential therapeutic application in chronic inflammatory diseases .
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLTWMGSJXSKQJ-WEXULQILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170149 | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17652-24-3 | |
| Record name | Prednisolone 17,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















